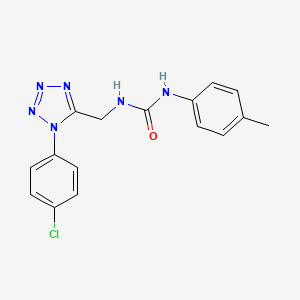

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O/c1-11-2-6-13(7-3-11)19-16(24)18-10-15-20-21-22-23(15)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIFABLMFJYUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole intermediate is then coupled with p-tolyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the urea moiety are key functional groups that enable the compound to bind to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea: Similar structure but with a different position of the methyl group on the tolyl ring.

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a tolyl group.

Uniqueness

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is unique due to the specific combination of functional groups it possesses. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{15}ClN_{6}O, with a molecular weight of approximately 346.75 g/mol. Its structure includes:

- Tetrazole Ring : Known for diverse biological activities.

- Chlorophenyl Group : Enhances interaction with biological targets.

- p-Tolyl Group : Contributes to the compound's lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole moiety allows for binding to various biological sites, potentially modulating their activity and leading to therapeutic effects. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, a study on related tetrazole derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Properties

In vitro studies have shown that the compound may possess anticancer properties. A related tetrazole derivative was found to exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involved blocking the cell cycle at the G2/M phase and inducing apoptosis through modulation of Bcl-2 and Bax gene expressions .

Data Tables

Case Studies

Several case studies highlight the therapeutic potential of tetrazole-containing compounds:

- Study on Anticancer Activity : A series of tetrazole derivatives were synthesized and tested against multiple cancer cell lines. The most promising candidates demonstrated IC50 values below 10 µM, indicating significant cytotoxicity .

- Antimicrobial Screening : A comprehensive screening of various derivatives against common bacterial strains revealed that modifications in the phenyl groups significantly influenced antibacterial potency, with some compounds showing enhanced activity compared to standard antibiotics .

- Enzyme Interaction Studies : Docking studies have been employed to predict the interaction of these compounds with specific enzymes, revealing potential for developing new enzyme inhibitors based on their structural characteristics.

Q & A

Basic: What synthetic methodologies are reported for preparing urea-tetrazole hybrids like 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea?

Answer:

The synthesis typically involves coupling a tetrazole moiety with a urea derivative. For example, tetrazole-thioethanol intermediates (e.g., compound 4a-h in ) can react with substituted chlorobenzoyl chlorides under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C . Key steps include:

- Thioether formation : Reaction of tetrazole-thiol derivatives with electrophiles.

- Urea linkage : Use of isocyanate or carbodiimide reagents to couple aromatic amines.

Purification via recrystallization (e.g., aqueous acetic acid) and characterization by TLC, IR (C=O stretch at ~1650–1700 cm⁻¹), and NMR (urea NH protons at δ 8–10 ppm) are critical .

Basic: How can spectroscopic data (NMR/IR) resolve structural ambiguities in urea-tetrazole compounds?

Answer:

- IR Spectroscopy : Confirm urea C=O (1650–1700 cm⁻¹) and tetrazole C=N (1500–1600 cm⁻¹) stretches .

- ¹H NMR : Urea NH protons appear as broad singlets (δ 8–10 ppm). Tetrazole methylene protons (e.g., –CH₂– linker) resonate at δ 4–5 ppm, while aromatic protons (p-tolyl, 4-chlorophenyl) show splitting patterns dependent on substitution .

- Contradictions : Discrepancies in NH proton integration may arise from tautomerism; deuterated solvent exchange experiments can clarify .

Advanced: What experimental factors influence the regioselectivity of tetrazole-alkylation in this compound?

Answer:

Regioselectivity in tetrazole N-alkylation is sensitive to:

- Catalyst choice : Basic catalysts (e.g., K₂CO₃) favor N1-alkylation, while acidic conditions may shift selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the tetrazole nitrogen .

- Steric hindrance : Bulky substituents on the tetrazole (e.g., 4-chlorophenyl) may direct alkylation to the less hindered nitrogen .

Validation via X-ray crystallography (e.g., bond angles in ) or NOESY NMR can confirm regiochemical outcomes .

Advanced: How can researchers optimize reaction yields for multi-step syntheses of this compound?

Answer:

- Factorial design : Use 2^k factorial experiments to test variables like temperature (70–90°C), solvent (PEG-400 vs. toluene), and catalyst loading (5–15 wt%) .

- In-line monitoring : FTIR or HPLC tracking of intermediate formation (e.g., tetrazole-thioether) reduces side-product formation .

- Workflow integration : Combine steps (e.g., one-pot alkylation-urea coupling) to minimize purification losses. reports 70–85% yields for similar urea syntheses via reflux in toluene/chloroform .

Advanced: How do solvent polarity and proticity affect the stability of the urea-tetrazole linkage?

Answer:

- Polar aprotic solvents (e.g., PEG-400) : Stabilize ionic intermediates, enhancing reaction rates but risking hydrolysis at high temperatures .

- Protic solvents (e.g., EtOH) : May protonate the tetrazole, reducing nucleophilicity and slowing alkylation. shows lower yields in protic media vs. toluene .

- Contradictions : While PEG-400 improves solubility in , toluene in may better suppress side reactions. Comparative kinetic studies are needed .

Advanced: What computational approaches validate the conformational stability of this compound?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths/angles, comparing with X-ray data (e.g., C–N bond lengths in ) .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends.

- MD simulations : Probe stability of the urea-tetrazole linker in aqueous vs. lipid environments .

Basic: What purification techniques are effective for isolating urea-tetrazole derivatives?

Answer:

- Recrystallization : Use solvent pairs like ethanol/acetic acid (2:1) to remove unreacted amines or chlorides .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >95% purity for biological assays .

Advanced: How can researchers address contradictory bioactivity data across assay models for this compound?

Answer:

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and endpoint measurement (e.g., IC₅₀ vs. EC₅₀).

- Metabolic stability testing : Use liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .

- SAR studies : Modify substituents (e.g., p-tolyl to 4-fluorophenyl) and correlate with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.